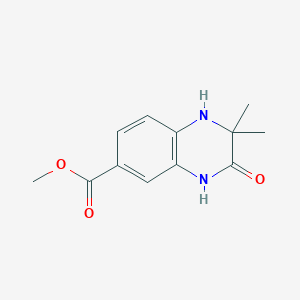

Methyl2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Description

Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic organic compound It is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl 2,2-dimethyl-3-oxo-1,4-dihydroquinoxaline-6-carboxylate |

InChI |

InChI=1S/C12H14N2O3/c1-12(2)11(16)13-9-6-7(10(15)17-3)4-5-8(9)14-12/h4-6,14H,1-3H3,(H,13,16) |

InChI Key |

HNTUJFCTBQYDDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC2=C(N1)C=CC(=C2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Core Strategy and Structural Assembly

The primary approach involves constructing the tetrahydroquinoxaline ring system via cyclization reactions, followed by functionalization at specific positions to introduce the methyl, oxo, and carboxylate groups. The synthesis generally proceeds through:

- Formation of the quinoxaline core via condensation reactions.

- Alkylation or acylation to introduce methyl groups at the 2-position.

- Oxidation steps to form the keto group at the 3-position.

- Esterification or carboxylation at the 6-position.

The synthesis pathways are often multi-step, requiring careful control of reaction conditions to ensure regioselectivity and yield.

Detailed Synthetic Routes

2.1. Synthesis via Condensation of o-Phenylenediamine Derivatives

A common method involves the condensation of o-phenylenediamine derivatives with appropriate diketones or ketoesters:

- Step 1: Condensation of o-phenylenediamine with methyl acetoacetate or similar ketoesters under acidic or basic conditions to form the quinoxaline ring.

- Step 2: Cyclization facilitated by heating or microwave irradiation to form the tetrahydroquinoxaline core.

- Step 3: Alkylation at the nitrogen or carbon centers using methylating agents (e.g., methyl iodide) to introduce the methyl groups at the 2-position.

- Step 4: Oxidation of the 3-position to form the keto group, often using oxidants like potassium permanganate or Oxone.

- Step 5: Carboxylation or esterification at the 6-position, achieved via reaction with suitable acyl chlorides or carboxylic acids under controlled conditions.

2.2. Hydride Shift and Cyclization via Boron-Mediated Activation

Recent advances highlight the use of boron reagents such as boron trifluoride etherate (BF₃·Et₂O) to activate malonate derivatives, inducing hydride shifts and facilitating cyclization:

- Step 1: Formation of a boronate complex with malonate derivatives.

- Step 2: Hydride shift triggered by boron activation, leading to cyclization.

- Step 3: Hydrolysis of the boronate complex yields the desired keto-functionalized tetrahydroquinoxaline.

This method offers a redox- and step-economical route, particularly suitable for introducing the keto group at the 3-position.

Reaction Conditions and Reagents

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Condensation | o-Phenylenediamine, methyl acetoacetate | Ethanol or acetic acid | Reflux or microwave irradiation | Promotes ring formation |

| Alkylation | Methyl iodide, potassium carbonate | Acetone or DMF | Room temperature to mild heating | Selective methylation at nitrogen or carbon |

| Oxidation | Potassium permanganate, Oxone | Water/acetone | Cold, controlled addition | Forms keto group at position 3 |

| Esterification | Carboxylic acids or acyl chlorides | Dichloromethane, pyridine | Room temperature | Introduces ester at position 6 |

| Boron-mediated cyclization | BF₃·Et₂O, malonate derivatives | Dichloromethane | 0–25°C | Hydride shift and cyclization |

Representative Literature and Protocols

Hydride shift and boron activation: A novel protocol involves treating malonate derivatives with boron trifluoride etherate, inducing hydride shifts that facilitate the formation of the tetrahydroquinoxaline core with keto functionality at the 3-position. This method is detailed in recent chemical literature, emphasizing its efficiency and selectivity.

Condensation-based synthesis: Traditional synthetic routes involve condensation reactions between o-phenylenediamine and ketoesters, followed by oxidation and functional group modifications, as documented in organic synthesis textbooks and peer-reviewed articles.

Data Tables Summarizing Key Reaction Conditions

Notes on Optimization and Scale-Up

- Reaction temperature and solvent choice significantly influence yield and selectivity.

- Microwave-assisted synthesis can accelerate ring formation and improve yields.

- Controlled addition of oxidants prevents over-oxidation or side reactions.

- Boron-mediated methods provide a cleaner route with fewer steps, suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxalines. Substitution reactions can lead to a variety of functionalized quinoxaline derivatives.

Scientific Research Applications

Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound of the quinoxaline family, which shares the core bicyclic structure.

Tetrahydroquinoxaline: A reduced form of quinoxaline with additional hydrogen atoms.

Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline with carbonyl groups at positions 2 and 3.

Uniqueness

Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of the methyl ester and dimethyl groups at specific positions enhances its chemical reactivity and potential biological activity compared to other quinoxaline derivatives.

Biological Activity

Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a synthetic compound belonging to the tetrahydroquinoxaline class. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. Its unique structure features a quinoxaline core with various substituents that enhance its reactivity and biological activity. The compound can be synthesized through several methodologies involving cyclization and functional group modifications.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of tetrahydroquinoxaline exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported that a related compound showed an IC50 of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells . The mechanism involved inhibition of tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.

Table 1: Antiproliferative Activity of Tetrahydroquinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 13d | HeLa | 0.126 | Tubulin polymerization inhibition |

| 13d | SMMC-7721 | 0.071 | Cell cycle arrest |

| 13d | K562 | 0.164 | Apoptosis induction |

Antimicrobial Properties

Another area of research has focused on the antimicrobial potency of quinoxaline derivatives. A recent study synthesized sulfa quinoxaline hydrazone derivatives that exhibited a broad spectrum of antibacterial activity against twenty-four bacterial strains with minimum inhibitory concentrations ranging from 0.0313 to 0.250 mg/mL . This suggests potential applications in developing new antibiotics to combat antibiotic resistance.

The biological activities of methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can be attributed to its ability to interact with specific biological targets:

- Tubulin Binding : The compound has been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antibacterial Mechanism : The compounds exhibit bactericidal effects potentially through interference with bacterial cell wall synthesis or function.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate was tested on various cancer cell lines including HeLa and K562. The results indicated a strong antiproliferative effect with significant cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

A series of synthesized quinoxaline derivatives were evaluated for their antibacterial properties against clinical isolates. The study found that certain derivatives displayed remarkable activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | AlCl₃, 1,2-dichlorobenzene, 378 K | 73 | |

| Esterification | Methanol/H₂SO₄, reflux | 85–90 |

Basic: How is X-ray crystallography employed in determining the molecular structure of this compound?

Methodological Answer:

X-ray crystallography is critical for resolving the stereochemistry and hydrogen-bonding networks. Key steps include:

Data collection : Use single-crystal diffraction with Mo-Kα radiation.

Structure solution : Employ SHELXT for phase determination and SHELXL for refinement .

Visualization : ORTEP-3 generates thermal ellipsoid plots to analyze molecular geometry .

- Example: C–H···π interactions and weak C–H···O hydrogen bonds stabilize the crystal lattice, as observed in related quinoxaline derivatives .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:

- Standardized bioassays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds.

- Purity validation : Employ HPLC (≥95% purity) and mass spectrometry .

- Structural analogs : Compare activity trends with derivatives (e.g., trifluoromethyl or chloro-substituted quinoxalines) to identify pharmacophores .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ester groups (C–O, ~1250 cm⁻¹) .

- NMR : Analyze proton environments (e.g., methyl groups at δ 1.15 ppm, aromatic protons δ 6.95–7.13 ppm) .

- Mass Spectrometry : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 245 for related compounds) .

Advanced: How do substituent variations on the quinoxaline ring affect reactivity and bioactivity?

Methodological Answer:

Substituents modulate electronic and steric properties:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, improving kinase inhibition .

- Methyl groups at C2 increase steric hindrance, reducing tubulin binding affinity .

Q. Table 2: Substituent Effects on Biological Activity

| Substituent | Position | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| -Cl | C3 | 0.12 (Anticancer) | |

| -CF₃ | C6 | 0.08 (Kinase inhibition) | |

| -CH₃ | C2 | 1.45 (Tubulin inhibition) |

Basic: What are the known biological targets and mechanisms?

Methodological Answer:

The compound inhibits tubulin polymerization , disrupting mitotic spindle formation in cancer cells . It also shows potential as a kinase inhibitor, targeting ATP-binding pockets in tyrosine kinases . Mechanism studies require:

- In vitro tubulin assays (monitor polymerization via turbidity).

- Molecular docking (e.g., AutoDock Vina to predict binding poses).

Advanced: What crystallographic challenges arise, and how do hydrogen bonds inform supramolecular assembly?

Methodological Answer:

Challenges include resolving disorder in flexible side chains and twinning. Etter’s graph set analysis () decodes hydrogen-bonding patterns (e.g., R₂²(8) motifs) that stabilize dimers or chains. For example, C–H···O bonds propagate columns along the [100] axis in related structures .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.